(7-chloro-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(4-methoxyphenyl)methanone
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Overview
Description
7-CHLORO-5-(4-METHOXYBENZOYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE is a complex organic compound belonging to the class of 1,2-dithiole-3-thiones. These compounds are known for their diverse pharmacological activities, including antitumor, antioxidant, and chemoprotective properties . The unique structure of this compound, featuring a dithioloquinoline core, makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 7-CHLORO-5-(4-METHOXYBENZOYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE typically involves the reaction of dihydroquinolines with elemental sulfur in dimethylformamide (DMF) under reflux conditions . This method ensures the formation of the dithioloquinoline core with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the dithioloquinoline core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-CHLORO-5-(4-METHOXYBENZOYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as protein kinases. It inhibits kinase activity by binding to the active site, preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The pathways involved include the JAK/STAT and MAPK signaling pathways, which are crucial for cell growth and survival.
Comparison with Similar Compounds
Similar compounds include other 1,2-dithiole-3-thiones like Oltipraz and Anethole dithiolethione (ADT). Compared to these compounds, 7-CHLORO-5-(4-METHOXYBENZOYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE exhibits unique structural features, such as the presence of a methoxybenzoyl group and a chlorine atom, which may contribute to its distinct pharmacological profile .
Properties
Molecular Formula |
C20H16ClNO2S3 |
---|---|
Molecular Weight |
434.0 g/mol |
IUPAC Name |
(7-chloro-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H16ClNO2S3/c1-20(2)17-16(19(25)27-26-17)14-9-6-12(21)10-15(14)22(20)18(23)11-4-7-13(24-3)8-5-11/h4-10H,1-3H3 |
InChI Key |
ZCABIFOLGUAWRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C(N1C(=O)C4=CC=C(C=C4)OC)C=C(C=C3)Cl)C(=S)SS2)C |
Origin of Product |
United States |
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